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Aliarin

Cat. No.: B592817
M. Wt: 416.4 g/mol
InChI Key: VLVYYPSDJMDDBM-UHFFFAOYSA-N
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Description

Historical Trajectories of Alizarin (B75676) Discovery and Early Synthesis

The history of alizarin is deeply intertwined with the use of the madder plant (Rubia tinctorum), from whose roots the dye was historically extracted. Madder-based dyes have been utilized since antiquity for coloring textiles, with archaeological evidence dating back to ancient Egypt, Persia, and the ruins of Pompeii. wikipedia.orgnih.govwikipedia.org A particularly prized shade, known as "Turkey Red," was developed using complex mordanting techniques that originated in the Middle East. thegoodscentscompany.com

The scientific investigation into the composition of madder root in the 19th century led to the isolation of its primary coloring principles. In 1826, French chemists Pierre-Jean Robiquet and Jean-Jacques Colin successfully isolated two distinct red dyes from madder root: alizarin and the more rapidly fading purpurin (B114267). wikipedia.orgnih.govthegoodscentscompany.comnih.govfishersci.com This isolation marked a crucial step in understanding the chemical basis of the natural dyestuff.

A pivotal moment in chemical history occurred in 1868 when German chemists Carl Graebe and Carl Liebermann, working for BASF, achieved the first laboratory synthesis of alizarin from anthracene (B1667546). wikipedia.orgnih.govthegoodscentscompany.comfishersci.comuni.luwikidata.org Independently and around the same time, the English chemist William Henry Perkin also discovered a method for synthesizing alizarin. thegoodscentscompany.comwikidata.orglabdisposable.com Graebe and Liebermann's process, which involved the conversion of anthracene (a component of coal tar) into alizarin, was patented in 1869, just one day before Perkin filed his patent. thegoodscentscompany.comwikidata.orglabdisposable.com

Early synthetic routes to alizarin from anthraquinone (B42736) involved steps such as bromination of anthraquinone followed by treatment with potassium hydroxide, or the sulfonation of anthraquinone with fuming sulfuric acid at high temperatures, followed by fusion with sodium hydroxide. thegoodscentscompany.comuni.luwikidata.org The discovery in 1871 that anthracene could be readily obtained from coal tar further enhanced the feasibility and affordability of synthetic alizarin production. thegoodscentscompany.com The commercial production of synthetic alizarin drastically reduced its cost compared to the natural product, leading to a rapid decline in the madder cultivation industry. wikipedia.orgthegoodscentscompany.comnih.govfishersci.comlabdisposable.comfishersci.se

Alizarin as a Prototypical Anthraquinone Derivative in Chemical Science

Alizarin is chemically known as 1,2-dihydroxyanthraquinone, characterized by a tricyclic aromatic ring system with two hydroxyl groups located at positions 1 and 2 and two ketone groups at positions 9 and 10. thegoodscentscompany.comalfa-chemistry.comnih.govchemtunes.com Its structure places it firmly within the class of anthraquinone derivatives, which are based on the 9,10-anthraquinone skeleton.

The successful synthesis of alizarin from anthracene was not only a triumph in replicating a natural product but also a significant catalyst for the development of synthetic organic chemistry and the burgeoning synthetic dye industry in the late 19th century. fishersci.comfishersci.se This achievement demonstrated the potential to synthesize complex natural molecules in the laboratory and spurred further research into the chemical structures and synthesis of other dyes and organic compounds. fishersci.comfishersci.se

As a prototypical anthraquinone, alizarin's structure and reactivity have served as a basis for understanding the properties of this important class of compounds. Anthraquinones are found in nature and are also synthesized for various industrial applications, including dyes, pigments, and pharmaceuticals. Alizarin's ability to chelate metal ions, forming colored complexes (lakes), is a characteristic property shared with many other anthraquinone derivatives and is fundamental to its historical use as a mordant dye. thegoodscentscompany.com The study of alizarin's synthesis and properties laid the groundwork for the systematic exploration and development of other synthetic anthraquinone dyes and related compounds. fishersci.comfishersci.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O8 B592817 Aliarin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O8/c1-11(10-23)4-5-12-8-13(6-7-14(12)24)20-22(29-3)19(27)17-16(30-20)9-15(25)21(28-2)18(17)26/h6-9,11,23-26H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVYYPSDJMDDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation, Characterization, and Biosynthetic Pathways of Alizarin

Methodologies for Natural Alizarin (B75676) Acquisition from Botanical Sources

Natural alizarin is primarily obtained from the roots of plants in the Rubia genus, with Rubia tinctorum being a historically significant source. nih.govresearchgate.netactapharmsci.combohrium.comnih.govresearchgate.netcapes.gov.br The acquisition of alizarin from these botanical sources involves various extraction techniques, ranging from traditional methods to more advanced and efficient methodologies.

Conventional methods for extracting alizarin from madder roots typically involve the use of solvents. Early techniques often utilized aqueous or alcoholic solutions to leach the colored compounds from the dried and ground root material. For instance, methanol (B129727) has been identified as an appropriate solvent for leaching alizarin and its glycosidic forms from Rubia tinctorum roots. researchgate.netcapes.gov.br Extraction procedures can involve maceration or Soxhlet extraction with solvent mixtures like methanol-water. actapharmsci.com These traditional methods, while effective to some extent, can sometimes be less efficient and may involve longer extraction times. bohrium.com

To improve the efficiency and environmental profile of alizarin extraction, advanced methodologies have been developed. Supercritical Fluid Extraction (SFE) using supercritical carbon dioxide (scCO2) is one such technique. researchgate.netbohrium.comnih.govtandfonline.com scCO2 is favored due to its low critical temperature and pressure, making it a greener alternative to organic solvents. bohrium.comnih.gov Studies have optimized SFE parameters such as co-solvent ratio (e.g., methanol), temperature, pressure, extraction time, and flow rate to enhance alizarin recovery from Rubia tinctorum roots. researchgate.netbohrium.comnih.gov For example, optimal conditions in one study included using a 90% CO2:10% methanol mixture at 65 °C and 250 bar for 45 minutes. researchgate.netbohrium.comnih.gov

Ultrasonic-Assisted Extraction (UAE) is another advanced technique that utilizes ultrasonic waves to enhance solvent penetration and disrupt plant cell walls, thereby improving the extraction yield and reducing extraction time and solvent consumption compared to conventional methods. While not as extensively detailed in the provided snippets for alizarin specifically, UAE is a common advanced extraction method for natural compounds from botanicals.

Spectroscopic and Chromatographic Methods for Alizarin Identification and Purity Assessment in Research Contexts

Accurate identification and assessment of alizarin purity in research require sophisticated analytical techniques, primarily involving spectroscopy and chromatography.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination and quantification of alizarin in plant extracts and other samples. researchgate.netactapharmsci.combohrium.comnih.govresearchgate.netscispace.com HPLC allows for the separation of alizarin from other compounds present in the extract, and its concentration can be determined using detectors such as UV-Vis spectrophotometers or diode-array detectors (DAD). researchgate.netnih.govresearchgate.nettandfonline.com Various stationary phases, such as C18 reversed-phase columns, and mobile phases (e.g., mixtures of methanol, water, acetonitrile (B52724), and acidic buffers) are employed depending on the specific application and the matrix being analyzed. nih.govresearchgate.netscispace.comtandfonline.com

Spectroscopic methods provide valuable information about the structure and presence of alizarin. UV-Vis spectroscopy can be used to analyze the light absorption properties of alizarin, aiding in its identification and quantification. rsc.org Mass Spectrometry (MS) is a powerful tool for identifying alizarin and its derivatives based on their mass-to-charge ratio and fragmentation patterns. nih.govsi.eduresearchgate.netmassbank.euacs.org Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been applied to detect alizarin in various samples, including dyed textiles and biological matrices. nih.govsi.eduacs.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed structural information about alizarin by analyzing the magnetic properties of its atomic nuclei. rsc.orgchemicalbook.comchemicalbook.com Solid-state NMR, such as 27Al MAS NMR, can also be used to study alizarin in complex matrices like pigment lakes, providing insights into its interactions with metal ions. researchgate.netpascal-man.com

Data from chromatographic and spectroscopic analyses are crucial for confirming the presence of alizarin, assessing its purity, and quantifying its concentration in research samples.

Elucidation of Alizarin Biosynthetic Pathways in Higher Plants

The biosynthesis of alizarin in higher plants, particularly in the Rubiaceae family, involves specific metabolic pathways. Anthraquinones, including alizarin, are a diverse class of natural products synthesized through different routes in various organisms. researchgate.netfrontiersin.orgfu-berlin.debenthamscience.com

In higher plants, particularly within the Rubiaceae family, alizarin-type anthraquinones are primarily synthesized via the chorismate/o-succinylbenzoic acid (OSB) pathway. researchgate.netfrontiersin.orgresearchgate.net This pathway is distinct from the polyketide pathway and is responsible for the biosynthesis of Rubia-type anthraquinones. researchgate.netresearchgate.net

The chorismate/OSB pathway originates from precursors derived from the shikimic acid pathway and the tricarboxylic acid (TCA) cycle. researchgate.net Specifically, ring A and B of the anthraquinone (B42736) structure are derived from shikimic acid and α-ketoglutarate, which combine to form o-succinylbenzoic acid (OSB). researchgate.net Ring C is derived from an isoprenoid precursor, isopentenyl diphosphate (B83284) (IPP), which is supplied by the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in Rubiaceae. researchgate.net Key enzymatic steps are involved in the conversion of these precursors into the alizarin scaffold.

While the chorismate/OSB pathway is the main route for alizarin biosynthesis in plants like Rubia tinctorum, the polyketide pathway is another significant route for anthraquinone biosynthesis in other plant families, as well as in fungi and bacteria. researchgate.netfrontiersin.orgfu-berlin.denih.govnih.gov

In the polyketide pathway, anthraquinones are formed through the iterative condensation of acetyl-CoA and malonyl-CoA units, catalyzed by polyketide synthases (PKS). researchgate.net This process typically leads to the formation of a polyketide chain, which then undergoes cyclization and modification to yield the characteristic three-ring anthraquinone structure. researchgate.netnih.gov While this pathway is prevalent for anthraquinone production in many organisms, the biosynthesis of alizarin in Rubia species specifically proceeds through the chorismate/OSB pathway, highlighting the diversity of biosynthetic routes for this class of compounds in nature. researchgate.netfrontiersin.orgresearchgate.net

Synthetic Strategies and Chemical Derivatization of Alizarin

Classical and Modern Approaches to Alizarin (B75676) Total Synthesis

The synthesis of alizarin has evolved significantly since it became the first natural dye to be produced synthetically in 1869. sarchemlabs.comwikipedia.org This breakthrough, achieved almost simultaneously by Carl Graebe and Carl Liebermann in Germany, and William Henry Perkin in England, marked a pivotal moment in the chemical industry, effectively replacing the need for natural sources like the madder plant root. wikipedia.orgic.ac.uk The synthetic routes developed since then can be broadly categorized into those based on anthracene (B1667546) and alternative methods.

The earliest and most classical syntheses of alizarin begin with anthracene, a compound readily available from coal tar. wikipedia.orgic.ac.uk These multi-step processes typically involve the initial oxidation of anthracene to anthraquinone (B42736), which serves as the key intermediate. askfilo.comsciencedoze.com

Several routes from anthraquinone have been established:

Sulfonation Followed by Alkali Fusion : This common commercial method involves the sulfonation of anthraquinone with concentrated sulfuric acid at high temperatures to produce anthraquinone-β-sulfonic acid. sarchemlabs.comsciencedoze.com This intermediate is then fused with caustic soda (sodium hydroxide) and an oxidizing agent like sodium nitrate (B79036) or chlorate, typically in an autoclave at around 200°C, to yield the disodium (B8443419) salt of alizarin. sarchemlabs.comasianpubs.org Acidification of this salt precipitates the final alizarin product. asianpubs.org

Bromination Route : An alternative synthesis developed by Graeve in 1869 involves the bromination of anthraquinone to yield dibromoanthraquinone. sciencedoze.comslideshare.net The subsequent fusion of this compound with caustic potash (potassium hydroxide) results in the formation of alizarin. maxbrainchemistry.comslideshare.net A more detailed version of this method entails heating anthraquinone with bromine in a sealed tube to create 1,2-dibromoanthraquinone, followed by heating with KOH to substitute the bromine atoms with hydroxyl groups. wikipedia.org

The table below summarizes the key anthracene-based synthetic pathways.

Starting MaterialKey Intermediate(s)Key ReagentsFinal Step
AnthraquinoneAnthraquinone-β-sulfonic acidConcentrated H₂SO₄, NaOH, NaNO₃ (or KClO₃)Alkali Fusion & Acidification
AnthraquinoneDibromoanthraquinoneBr₂, KOHAlkali Fusion

More recent synthetic strategies have been developed to bypass the use of anthracene derivatives directly. A prominent alternative is the condensation of phthalic anhydride (B1165640) with a substituted benzene (B151609) derivative.

Catechol Condensation : A newer approach involves the direct condensation of phthalic anhydride with catechol (1,2-dihydroxybenzene). sarchemlabs.comsciencedoze.com This reaction is typically carried out in the presence of a catalyst such as concentrated sulfuric acid or anhydrous aluminum chloride at temperatures around 70-130°C. maxbrainchemistry.comsarchemlabs.comslideshare.net This method represents a more direct route to the alizarin structure. Researchers have also utilized microwave irradiation to improve this reaction, finding that it dramatically reduces the reaction time to as little as 10 minutes and increases the yield compared to conventional heating methods. asianpubs.org

The table below outlines the catechol condensation methodology.

Reactant 1Reactant 2Catalyst/ReagentConditions
Phthalic AnhydrideCatecholConcentrated H₂SO₄ or Anhydrous AlCl₃70-130°C (Conventional) or Microwave Irradiation

Design and Synthesis of Alizarin Derivatives and Analogs

The core alizarin structure, with its reactive hydroxyl groups and aromatic system, serves as a versatile scaffold for chemical modification. uobaghdad.edu.iq The synthesis of derivatives and analogs aims to fine-tune its properties for various applications, including as colorimetric reagents, biological probes, and advanced materials. uobaghdad.edu.iqunam.edu.na

The two hydroxyl groups at the C1 and C2 positions are the primary sites for functionalization. uobaghdad.edu.iqsciencedoze.com Their reactivity allows for the synthesis of a variety of derivatives through esterification, etherification, and other substitution reactions.

Examples of such derivatizations include:

Acetylation and Sulfation : Alizarin can be selectively functionalized. For instance, alizarin-2-acetate is prepared by reacting alizarin with acetic anhydride in pyridine. google.com Similarly, alizarin-2-sulfate can be synthesized. google.com

Glycosylation : Glycoside derivatives have been prepared using methods such as the Koenigs-Knorr reaction. google.com For example, alizarin-2-β-D-galactoside is synthesized by reacting alizarin with acetobromoglucose in the presence of potassium hydroxide, followed by deacetylation. google.com

Etherification : The synthesis of ether derivatives has been explored for pharmacological applications. An example is the synthesis of 1,2-bis[2-(diethylamino)ethoxy]anthraquinone dihydrochloride, an immunostimulatory compound. researchgate.net

Expanding the conjugated system or introducing heterocyclic rings can significantly alter the electronic and, consequently, the optical and biological properties of alizarin. The synthesis of azo dyes and other derivatives containing heterocyclic scaffolds is a significant area of research in medicinal and materials chemistry. nih.govmdpi.com

While the direct synthesis of complex heterocyclic systems starting from alizarin is a specialized field, general strategies can be applied. These often involve multi-step sequences where alizarin is first modified to introduce a reactive group (like an amine or hydrazide), which is then used to build the heterocyclic ring. mdpi.comsamipubco.com For example, researchers have synthesized nitro, phenyl, nitrophenyl, and methyl phenylhydrazone derivatives of alizarin to study their antioxidant properties. semanticscholar.org The synthesis of azo dyes typically involves the creation of a diazonium salt from an aromatic amine, which then couples with an electron-rich component. nih.gov This principle can be adapted to create alizarin-based azo dyes.

The ortho-dihydroxy arrangement (catechol-like moiety) on the anthraquinone backbone makes alizarin an excellent chelating agent for a wide variety of metal ions. uobaghdad.edu.iqcalameo.com The formation of these stable complexes is often accompanied by a distinct color change, a property utilized in analytical chemistry. unam.edu.na

The synthesis of alizarin-metal complexes is generally straightforward, often involving the reaction of alizarin with a metal salt in a suitable solvent. tandfonline.com A vast range of complexes has been prepared and characterized. uobaghdad.edu.iqcalameo.com

Transition Metal Complexes : Alizarin readily forms complexes with transition metals. For example, complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized using alizarin as a secondary ligand along with a primary Schiff base ligand. koreascience.kr The resulting complexes were characterized by various spectroscopic and analytical methods, which indicated an octahedral geometry for many of them. tandfonline.comkoreascience.kr

Alkali and Lanthanide Metal Complexes : Studies have also investigated complexes of alizarin with alkali metals and lanthanide ions such as La(III), Y(III), and Eu(III). uobaghdad.edu.iq

The nature of the metal ion significantly influences the color and properties of the resulting complex, a principle historically used in mordant dyeing to produce a range of colors from a single dye. slideshare.netshivajicollege.ac.in For instance, aluminum salts produce a red color, iron salts yield a violet color, and chromium results in a brown-violet hue. slideshare.net

The table below lists some of the metals known to form complexes with alizarin.

Metal Ion ClassExamples of Metal Ions
Alkali MetalsNa⁺, K⁺
Transition MetalsFe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cr³⁺, Mn²⁺
LanthanidesLa³⁺, Y³⁺, Eu³⁺

Rational Design Principles for Alizarin-Based Compounds

The rational design of alizarin-based compounds leverages a deep understanding of the relationship between the molecule's structure and its functional properties. This approach allows for the systematic modification of the alizarin scaffold to create new derivatives with enhanced or novel activities for a wide range of applications, including therapeutics and chemical sensing. The core of this strategy lies in two main approaches: structure-based design and ligand-based design, often augmented by computational modeling.

Structure-Activity Relationship (SAR) as a Guiding Principle

A fundamental concept in the rational design of alizarin derivatives is the structure-activity relationship (SAR). SAR studies investigate how specific structural modifications to the alizarin molecule influence its biological activity or sensing capabilities. For instance, the number and position of hydroxyl groups on the anthraquinone core are critical for its antioxidant and anticancer properties. Research has shown that anthraquinones substituted with alizarin (1,2-dihydroxyanthraquinone) exhibit significant antioxidant activity. Furthermore, the C-1 and C-3 positions of the anthraquinone skeleton have been identified as crucial functional sites for antitumor activities.

In the context of anticancer drug development, SAR studies have revealed that introducing sulfonamide groups at the 3-position of the anthraquinone scaffold can play a significant role in determining the potency of the compounds. These insights allow for the targeted synthesis of alizarin derivatives with potentially greater efficacy.

Structure-Based Design of Alizarin Derivatives

When the three-dimensional structure of a biological target, such as an enzyme or receptor, is known, structure-based design can be employed to develop alizarin derivatives that bind with high affinity and specificity. This approach involves:

Target Identification: Identifying a specific biological molecule implicated in a disease process.

Binding Site Analysis: Characterizing the size, shape, and chemical environment of the target's binding pocket.

In Silico Docking: Using computational tools to predict how different alizarin derivatives will interact with the binding site.

Iterative Optimization: Synthesizing and testing the most promising candidates and using the results to refine further designs.

For example, alizarin and its derivatives have been investigated as enzyme inhibitors. By understanding the active site of a target enzyme, it is possible to design alizarin analogues that fit precisely into this site, blocking the enzyme's activity.

Ligand-Based Design Strategies

In the absence of a known 3D structure for a biological target, ligand-based design becomes a valuable tool. This method relies on the knowledge of existing molecules that are active, using them as a template to design new, improved derivatives. Key techniques in ligand-based design include:

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) of a series of active compounds that are responsible for their biological activity. New alizarin derivatives can then be designed to incorporate this pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of alizarin derivatives with their biological activity. These models can then be used to predict the activity of novel, untested compounds.

Rational Design of Alizarin-Based Sensors

The inherent fluorescent and colorimetric properties of alizarin make it an excellent scaffold for the rational design of chemical sensors. The design of these sensors typically involves two key components:

A Recognition Moiety: A part of the molecule that selectively binds to the target analyte (e.g., a metal ion or an anion).

A Signaling Moiety: The alizarin core, which produces a detectable change in its optical properties (color or fluorescence) upon analyte binding.

A notable example is the development of fluorescent sensors for metal ions and anions by incorporating phenylboronic acid (PBA) as a recognition moiety. The interaction between Alizarin Red S and PBA creates an ensemble that exhibits fluorescence quenching upon binding to certain metal ions. This provides a clear "turn-off" signal for the presence of the analyte. Conversely, the same principle can be used to create "turn-on" sensors where fluorescence is enhanced upon binding.

The following table summarizes the design principles behind selected alizarin-based compounds and their observed effects:

Alizarin Derivative Design Principle Application Observed Effect
Alizarin Red S - Phenylboronic Acid EnsembleIntroduction of a recognition moiety (PBA) that binds to the diol system of alizarin.Fluorescent sensor for metal ionsSelective fluorescence quenching in the presence of specific metal ions. rsc.orgresearchgate.net
3-Sulfonamide Substituted AnthraquinonesModification at a key position (C-3) identified through SAR studies to enhance biological activity.Anticancer agentIncreased potency as an inhibitor of phosphoglycerate mutase 1. nih.gov
Alizarin-based Schiff base sensorsIncorporation of a Schiff base to create a new binding site for metal ions.Colorimetric sensor for heavy metalsStrong colorimetric response upon the addition of various cations like Fe2+, Fe3+, and Cu2+. unam.edu.na

Computational Modeling in the Design Process

Modern rational design heavily relies on computational chemistry to predict the properties and behavior of new molecules before they are synthesized. Techniques such as Density Functional Theory (DFT) and molecular docking are used to:

Model the 3D structure of alizarin derivatives.

Predict their electronic and optical properties.

Simulate their binding to biological targets.

Understand the mechanism of interaction at a molecular level.

These computational studies provide valuable insights that guide the design process, saving time and resources by prioritizing the synthesis of the most promising candidates.

Advanced Spectroscopic and Computational Analysis of Alizarin

Quantum Chemical and Computational Studies on Alizarin (B75676)

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Alizarin, and a biological target, typically a protein or nucleic acid. These methods provide insights into binding affinities, conformational changes, and the specific molecular interactions that stabilize the ligand-target complex.

Studies have employed these techniques to explore Alizarin's potential as a modulator of protein function. For instance, molecular docking has been used to investigate Alizarin as a potential inhibitor of the Estrogen Receptor (ER). These simulations suggest that Alizarin is a promising inhibitor, potentially impacting breast cancer cell proliferation by modulating the ER-mediated MDM2/p-Rb/E2F1 signaling pathway researchgate.net.

Further computational analyses, including both molecular docking and molecular dynamics, have been conducted to understand how Alizarin might protect proteins from oxidative damage. One such study focused on the interaction between Alizarin and the ApoB-100 protein, a component of low-density lipoproteins (LDL) nih.gov. The simulations predicted the most probable binding sites of Alizarin on the protein. The findings indicated that Alizarin binds to the nitrated polypeptide chain primarily through the formation of π-π stacking interactions with specific amino acid residues, namely Phenylalanine and Nitrotyrosine nih.gov. These interactions position Alizarin to act as a scavenger of harmful hydroperoxyl radicals, thereby protecting the protein from damage nih.gov.

The following table summarizes key findings from molecular docking studies of Alizarin with protein targets.

Target ProteinKey Interacting ResiduesType of InteractionPredicted Outcome
Estrogen Receptor (ER)Not SpecifiedNot SpecifiedInhibition of ER, modulation of MDM2/p-Rb/E2F1 axis
Apolipoprotein B-100 (ApoB-100)Phenylalanine, Nitrotyrosineπ-π stackingProtection against hydroperoxyl radical damage

This table is based on the available research findings.

Analysis of Interaction Energies in Alizarin-Metal Complexes

The stability and properties of Alizarin-metal complexes are fundamentally governed by their interaction energies. Computational and experimental methods are used to determine these energies, often expressed as Gibbs free energy (ΔG) or stability constants (logK). These values provide a quantitative measure of the strength and spontaneity of the complex formation.

Computational studies using density functional theory (DFT) have been instrumental in elucidating the energetic landscapes of Alizarin and its metal complexes. For neutral Alizarin, different tautomeric forms exist with varying stabilities. The 1,2NT tautomer is significantly more stable than the 1,9NT form, with a Gibbs free energy difference (ΔG) of 22.7 kJ mol⁻¹ researchgate.net. Within the 1,2NT tautomer, a proton transfer can occur. The 1,2NT–PT1 form is considerably more stable than the 1,2NT–PT9 form by 19.8 kJ mol⁻¹ in a continuum solvent model researchgate.net.

The complexation of Alizarin with metal ions leads to the formation of more stable structures. The stability of these complexes has been quantified through the determination of stability constants. For example, potentiometric and spectrophotometric methods have been used to determine the stability constants for Alizarin complexes with Magnesium (Mg(II)) and Aluminum (Al(III)) researchgate.net. The Al(III) ion forms significantly more stable complexes with Alizarin compared to Mg(II), as indicated by their respective stability constants researchgate.net.

The following tables present key energetic data for Alizarin and its metal complexes.

Table 1: Relative Gibbs Free Energies (ΔG) of Alizarin Tautomers

Tautomer ComparisonGibbs Free Energy Difference (ΔG)More Stable Form
1,2NT vs. 1,9NT22.7 kJ mol⁻¹1,2NT
1,2NT–PT1 vs. 1,2NT–PT919.8 kJ mol⁻¹1,2NT–PT1

Data obtained from computational models in methanol (B129727) solution researchgate.net.

Table 2: Stability Constants (logK) of Alizarin-Metal Complexes

Metal IonlogK₁logK₂
Magnesium (II)4.96-
Aluminum (III)10.8810.31

Determined at 25 °C with an ionic strength of 0.01 with NaClO₄ researchgate.net.

The formation of these stable metal complexes is responsible for the use of Alizarin as a pigment and dye, where the metal ion acts as a mordant. The strong interactions between Alizarin and metals like aluminum and magnesium improve properties such as color stability and resistance to dissolution, even at elevated temperatures researchgate.net.

Mechanistic Investigations of Alizarin S Biological Activities Non Clinical Focus

Molecular and Cellular Mechanisms of Action

Studies have explored how alizarin (B75676) exerts its effects through various molecular and cellular pathways, including antioxidant activities, enzyme inhibition, modulation of signaling cascades, and impacts on fundamental cellular processes like the cell cycle and apoptosis.

Antioxidant Activity Mechanisms: H-atom Transfer and One-electron Transfer Pathways

Alizarin is recognized as a natural anthraquinone (B42736) molecule possessing moderate antioxidative capacity. The antioxidant properties of compounds like alizarin can be attributed to mechanisms such as hydrogen atom transfer (HAT) and one-electron transfer (SET-PT, single-electron transfer followed by proton transfer) nih.govresearchgate.netnih.gov. Computational studies using density functional theory have investigated the deactivation mechanisms of reactive oxygen species, such as the hydroperoxyl radical, by alizarin. These studies suggest that hydrogen atom abstraction (HAA), which can occur via HAT or proton-coupled electron transfer (PCET), is a thermodynamically plausible mechanism for alizarin's interaction with these radicals nih.govresearchgate.net. The presence of an extended delocalized electronic system in alizarin is thought to contribute to its ability to stabilize small radicals like hydroxyl, peroxyl, or superoxide (B77818) radicals by forming stable adducts with them nih.gov.

Enzyme Inhibition Profiles (e.g., Cytochrome P450 Isoforms)

Alizarin has been shown to interact with various enzymes, particularly members of the cytochrome P450 (CYP) superfamily, which are crucial for metabolizing a wide range of substances, including drugs and environmental compounds scbt.com. Alizarin has been characterized as an inhibitor of certain human recombinant CYP isozymes, including strong inhibition of CYP1A1, CYP1A2, and CYP1B1, and weak suppression of CYP2A6 and CYP2E1 in a dose-dependent manner nih.gov. Kinetic analysis has indicated that alizarin exhibits competitive inhibition against CYP1B1 nih.gov. In the case of CYP1A2, alizarin functions as a non-competitive inhibitor, with its planar structure facilitating π-π stacking and hydrogen bonding interactions with amino acid residues in the enzyme's active site, leading to conformational changes that affect substrate access scbt.com. However, some studies have presented conflicting results regarding alizarin's effects on CYP1A1 activity, with observations of inhibition in engineered E. coli but not significant effects on liver CYP1A1 enzyme activity in mice nih.gov. Conversely, other research indicates that alizarin can enhance CYP1A1 enzyme activity and induce transcriptional changes in hepatoma cells nih.govmedchemexpress.com. This suggests that the observed effects may be dependent on the experimental system used nih.gov.

Modulation of Intracellular Signaling Cascades (e.g., NF-κB, AhR)

Alizarin has been shown to modulate key intracellular signaling cascades, notably the NF-κB and AhR pathways. Alizarin can inhibit NF-κB activation and nuclear translocation, particularly when stimulated by factors like TNF-α nih.govijbs.comresearchgate.netnih.gov. This inhibition can impact downstream signaling cascades, such as the TNF-α-TAK1-NF-κB pathway nih.govijbs.com. The NF-κB pathway is a critical transcription factor involved in regulating numerous cytokines, chemokines, receptors, and enzymes in innate immune cells frontiersin.org.

Alizarin has also been found to exhibit agonistic activity toward the Aryl hydrocarbon receptor (AhR) nih.govresearchgate.net. The AhR is a ligand-activated transcription factor that plays a significant role in regulating the expression of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1A2 nih.govmdpi.com. Activation of the AhR can lead to the induction of CYP1A1 through binding to xenobiotic-responsive elements (XREs) in the gene's enhancer region nih.gov. The AhR pathway can also interact with other signaling pathways, including NF-κB frontiersin.orgmdpi.com.

Effects on Cellular Processes in In Vitro Models (e.g., Cell Cycle Arrest, Apoptosis)

In vitro studies have demonstrated that alizarin can influence crucial cellular processes, including cell cycle progression and apoptosis. Alizarin has been shown to induce cell cycle arrest and promote apoptosis in various cell lines, such as pancreatic cancer cells nih.govijbs.comresearchgate.netnih.govresearchgate.net. This effect is linked to its ability to inhibit NF-κB signaling, which in turn affects the expression of NF-κB target genes involved in regulating apoptosis (e.g., Bcl-2, Bcl-xL, XIAP) and the cell cycle (e.g., cyclin D, c-myc) nih.govijbs.comresearchgate.netnih.govresearchgate.net. Alizarin treatment has been observed to lead to cell cycle arrest in the G2/M phase and induce apoptosis, as evidenced by increased proportions of apoptotic cells and decreased mitochondrial membrane potential researchgate.net. The modulation of proteins associated with these processes, such as the downregulation of antiapoptotic proteins and cyclins and the upregulation of proapoptotic proteins, contributes to alizarin's effects on cell fate researchgate.netresearchgate.net.

Antimicrobial and Antibiofilm Properties

Alizarin has demonstrated properties against microorganisms, particularly in its ability to inhibit biofilm formation.

Inhibition of Bacterial and Fungal Biofilm Formation

Alizarin has shown significant activity in inhibiting the formation of biofilms by both bacteria and fungi nih.govfrontiersin.orgresearchgate.netdntb.gov.uanih.govresearchgate.netresearchgate.nettoku-e.com. Studies have reported that alizarin can effectively suppress biofilm formation by Candida albicans at concentrations significantly lower than its minimum inhibitory concentration (MIC) for planktonic cells nih.govfrontiersin.org. This suggests that alizarin's antibiofilm activity is distinct from its direct antimicrobial effect frontiersin.orgnih.govresearchgate.net. Alizarin has been shown to inhibit hyphal formation in C. albicans, a key virulence factor nih.govfrontiersin.org. Transcriptomic analyses indicate that alizarin can downregulate the expression of genes related to hyphal development and biofilm formation in C. albicans nih.govfrontiersin.org.

Alizarin also inhibits biofilm formation by various bacterial species, including Staphylococcus aureus and Cutibacterium acnes researchgate.netdntb.gov.uanih.govresearchgate.netresearchgate.nettoku-e.com. It has been found to reduce biofilm formation by S. aureus strains and Staphylococcus epidermidis researchgate.netresearchgate.nettoku-e.com. The antibiofilm activity against C. acnes is dose-dependent and can occur at subinhibitory concentrations, without affecting planktonic cell growth nih.gov. Alizarin's effects on bacterial biofilms can include reducing biomass, mean thickness, and substratum coverage researchgate.net. Mechanistically, alizarin can increase the hydrophilicity of bacterial and fungal cells, decrease the production of factors like lipase (B570770) by S. aureus, and inhibit the aggregation of C. albicans cells researchgate.netdntb.gov.uanih.gov. Transcriptomic studies on C. acnes have revealed that alizarin can repress the transcription of various biofilm-related and virulence genes, such as those involved in lipase production, hyaluronate lyase activity, and adhesin/invasion researchgate.netdntb.gov.uanih.gov. Alizarin has also been shown to enhance the antibiofilm efficacies of certain antibiotics when used in combination researchgate.netdntb.gov.uanih.gov.

Interference with Microbial Virulence Factors (e.g., Lipase Production, Cell Agglutination)

Alizarin has demonstrated the ability to interfere with virulence factors in several microorganisms, including those implicated in conditions like acne vulgaris, such as Cutibacterium acnes, Staphylococcus aureus, and Candida albicans nih.govdntb.gov.uaresearchgate.net. Studies have shown that alizarin can inhibit multispecies biofilm development by these microbes without affecting their planktonic cell growth nih.govresearchgate.net.

Specific effects on virulence factors include:

Lipase Production: Alizarin has been observed to decrease extracellular lipase production in S. aureus at concentrations ranging from 10 to 100 µg/mL. However, it did not show the same inhibitory effect on lipase production in C. acnes or C. albicans nih.govresearchgate.net. Bacterial lipases are known virulence factors associated with biofilm formation nih.govresearchgate.net.

Cell Agglutination: Alizarin slightly inhibited cell agglutination in C. acnes at concentrations of 50–100 µg/mL, but not in S. aureus or C. albicans nih.govresearchgate.net. Cell agglutination is also linked to biofilm formation nih.govresearchgate.net.

Cell Surface Hydrophilicity: Alizarin increased the hydrophilicity of S. aureus and C. albicans cells at concentrations of 10–100 µg/mL, while it did not affect C. acnes cell surface hydrophilicity nih.govresearchgate.net.

Gene Transcription: A transcriptomic study on C. acnes revealed that alizarin repressed the transcription of various genes related to biofilm formation and virulence, including those for lipase, hyaluronate lyase, adhesins, and other virulence factors nih.govdntb.gov.uaresearchgate.net.

These findings suggest that alizarin's interference with microbial virulence factors, such as inhibiting lipase production and cell agglutination and altering gene expression, contributes to its antibiofilm activity nih.govresearchgate.net. The different responses observed in C. acnes, S. aureus, and C. albicans regarding cell surface hydrophilicity, lipase production, and agglutination indicate that alizarin may exert its effects through different mechanisms in these microbes researchgate.net.

Structure-Activity Relationship (SAR) Studies of Alizarin and Its Analogs in Biological Contexts

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure influence the biological activity of a compound mdpi.comacs.org. For anthraquinones like alizarin, SAR analysis has been crucial in identifying structural features critical for their diverse biological effects, including antibacterial and anticancer activities researchgate.netfrontiersin.orgnih.govmdpi.comresearchgate.net.

Positional Importance of Hydroxyl Groups

The position of hydroxyl groups on the anthraquinone scaffold is a significant factor in determining biological activity frontiersin.orgresearchgate.net. In the context of antibiofilm and anti-hemolytic activities against Staphylococcus aureus, studies have shown that the two hydroxyl units at the C-1 and C-2 positions of the anthraquinone structure play important roles ebi.ac.ukresearchgate.net. Specifically, for inhibiting Methicillin-Resistant Staphylococcus aureus (MRSA) biofilm formation, a hydroxyl group at the C-2 position appears to be more important than one at the C-1 position, particularly at higher concentrations frontiersin.org.

Influence of Substituents on Biological Potency

The presence and nature of substituents on the anthraquinone ring significantly influence biological potency researchgate.netnih.govmdpi.com.

Polarity: The polarity of substituents on the anthraquinone ring is closely related to their antibacterial activities; generally, stronger polarity correlates with more potent antimicrobial ability researchgate.netnih.gov.

Hydroxyl Groups: While the presence of hydroxyl groups is important, their specific positions matter, as discussed above frontiersin.orgresearchgate.net. However, the presence of hydroxyl groups is not always necessary for antibacterial activity in hydroxyanthraquinone derivatives nih.gov.

Other Substituents: Studies on various anthraquinone derivatives have shown that different substituents can impact specific activities. For example, substitution with di-isopentenyl groups can improve the antibacterial activity of anthraquinone derivatives nih.gov. In the context of anticancer activity, SAR studies on 1-hydroxyanthraquinones have shown that substituents at the C-2, C-4, and C-2,4 positions have a great influence on cytotoxicity mdpi.com. The presence of aryl substituents, particularly at the C-4 position, can increase potency against certain cancer cell lines mdpi.com. Methoxy and trifluoromethyl groups in the 4-aryl substituent have been linked to selectivity for prostate cancer activity mdpi.com. The substitution of sugar chains on anthraquinones, forming glycosides, tends to reduce their antioxidant activity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico method used to establish mathematical relationships between the biological activity of compounds and their structural and physicochemical properties mdpi.comresearchgate.netslideshare.net. This approach allows for the prediction of biological activity for new or untested compounds and helps identify which molecular descriptors contribute most significantly to the observed effects mdpi.comresearchgate.netslideshare.net.

QSAR studies involving alizarin and its derivatives have been conducted to predict various biological activities, such as anticancer potential researchgate.netresearchgate.netfsjour.com. These studies typically involve:

Selecting a set of compounds with known biological activity. mdpi.com

Calculating molecular descriptors that represent physicochemical properties (e.g., lipophilicity (logP), electronic effects, steric effects) or structural features. mdpi.comresearchgate.netslideshare.netresearchgate.netfsjour.com

Developing a mathematical model that correlates these descriptors with the biological activity using statistical methods. mdpi.comresearchgate.netslideshare.net

For instance, a QSAR analysis aimed at forecasting the anticancer activity of alizarin and its derivatives against the MMP-9 receptor identified logP and Etot (total energy) as having significant effects on the compounds' activity researchgate.netfsjour.com. QSAR modeling provides a framework for rational drug design and optimizing the properties of lead compounds mdpi.comresearchgate.netslideshare.net.

Complexation Chemistry of Alizarin with Metal Ions

Coordination Modes and Ligand-Metal Chelation Principles

Alizarin (B75676) possesses potential donor sites for coordination with metal ions, primarily through its hydroxyl and carbonyl oxygen atoms. mdpi.com Specifically, for bidentate chelation, two main coordination modes are possible: (i) through the deprotonated hydroxyl groups at positions 1 and 2 (catechol-like coordination), or (ii) through the deprotonated hydroxyl group at position 1 and the adjacent carbonyl group at position 9 (peri-hydroxycarbonyl coordination). mdpi.comresearchgate.net The presence of these two hydroxyl groups relative to the quinoid oxygen makes alizarin particularly suitable for chelation with metal ions. uobaghdad.edu.iqorientjchem.orgresearchgate.net The stability of these complexes is influenced by the specific metal ion and the nature of the ligand-metal interaction. mdpi.com Hard metal ions, such as Mn²⁺ and Fe³⁺, tend to have a high affinity for "hard" ligand groups like oxygen, favoring coordination through oxygen atoms. nih.gov

Formation of Alizarin-Metal Complexes with Transition and Lanthanide Series Elements

Alizarin forms complexes with a wide range of transition and lanthanide series elements, which have been extensively studied due to their diverse applications. uobaghdad.edu.iqorientjchem.orgresearchgate.netresearchgate.net

Transition Metals: Alizarin and its derivatives are widely used as colorimetric reagents for transition metal cations. uobaghdad.edu.iqorientjchem.orgresearchgate.net Studies have investigated the complexation of alizarin with transition metals such as Cu(II), Co(II), Ni(II), Cr(III), Fe(III), and Pd(II). orientjchem.orgscirp.orgasianpubs.orgjournalijar.com The stoichiometry of these complexes can vary depending on the metal ion and the experimental conditions, including the presence of micellar media. For instance, studies with alizarin violet (AVN), a derivative, have shown metal-to-dye ratios of 1:2, 1:3, and 1:1 for Cu²⁺, Co²⁺, and Ni²⁺, respectively, in water. scirp.org In micellar CTAB, the ratio for Ni²⁺ changed to 1:3. scirp.org The formation constants (βn) for these complexes in water have been determined, indicating varying stabilities: 1.00 × 10¹⁰ for Cu²⁺, 4.66 × 10¹⁴ for Co²⁺, and 9.03 × 10⁴ for Ni²⁺. scirp.org Alizarin's complexation with Ni(II) and Cu(II) is reported to occur at the peri-hydroxycarbonyl group, forming a six-membered chelate ring. researchgate.net

Lanthanide Series Elements: Alizarin also forms complexes with lanthanide ions, including La(III), Y(III), and Eu(III). uobaghdad.edu.iq Studies using potentiometric titrations have revealed the formation of binuclear complexes with deprotonated and monoprotonated alizarin ligands, with formulas such as M₂L₂H, M₂L₂H₂, and M₂L₂. uobaghdad.edu.iq In acidic media, mononuclear complexes with the formula MLH have been observed for La(III). uobaghdad.edu.iq The complexation of lanthanides with alizarin and its derivatives is utilized in analytical methods, such as the determination of rare earth elements using voltammetry. mdpi.com The sensitivity of these methods can vary, with some procedures being more sensitive to heavy rare earths (e.g., Dy, Ho, Er, Tm, Yb, Lu) than to light ones when using alizarin as the complexing agent. mdpi.com

Spectroscopic Investigations of Complexation Dynamics and Stoichiometry

Various spectroscopic techniques are employed to investigate the complexation of alizarin with metal ions, providing insights into the complex formation, stoichiometry, and structure. uobaghdad.edu.iqresearchgate.netmdpi.comjournalijar.comuobaghdad.edu.iqunam.edu.namdpi.comrsc.orgcore.ac.uktandfonline.com

UV-Vis Spectroscopy: Changes in the UV-Vis absorption and fluorescence spectra of alizarin upon complexation are commonly used to study these interactions. uobaghdad.edu.iqresearchgate.netmdpi.comunam.edu.narsc.orgcore.ac.uktandfonline.com These changes can indicate the formation of complexes and can be used to determine the stoichiometry of the metal-ligand complexes through methods like the mole ratio and continuous variation methods. scirp.orgjournalijar.comcore.ac.uk For example, the complexation of alizarin red S with Ni(II) shows a maximum wavelength at 560 nm, while complexes with Cu(II) and Co(II) show maximum wavelengths around 544 nm and 543 nm, respectively. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups involved in coordination. mdpi.comresearchgate.netuobaghdad.edu.iqunam.edu.namdpi.com Changes in the vibrational frequencies of the hydroxyl and carbonyl groups of alizarin upon complexation can indicate the coordination sites. mdpi.comresearchgate.netmdpi.com For instance, studies on alizarin-aluminum complexes have used FTIR to show Al³⁺ coordinating to oxygens at positions C1 and C9. researchgate.netmdpi.com An intense band near 1530 cm⁻¹, characteristic of acetylacetonate-like complexes, suggests coordination through the carbonyl 9-C=O and the adjacent phenolate (B1203915) group 2-CO⁻. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, both liquid and solid-state, is a powerful tool for structural characterization of alizarin-metal complexes. mdpi.comuobaghdad.edu.iqmdpi.comrsc.org ¹H NMR can reveal changes in the chemical shifts of alizarin protons upon complexation, providing information about the coordination environment. mdpi.commdpi.comrsc.org Solid-state NMR, such as ²⁷Al and ¹³C MAS NMR, can provide insights into the coordination environment of the metal ion and the structure of solid complexes. mdpi.com For example, solid-state NMR has been used to study the octahedral coordination of Al³⁺ in alizarin-aluminum lake pigments and to identify different species present in the complex. mdpi.com

Other Spectroscopic Methods: Mass spectrometry (MS) is also used to characterize alizarin complexes, providing information about their molecular weight and composition. uobaghdad.edu.iqmdpi.com

The stoichiometry of alizarin-metal complexes can vary. Studies have reported 1:1, 1:2, and 1:3 (metal:ligand) stoichiometries for binary complexes with transition metals. scirp.orgjournalijar.com Ternary complexes involving alizarin and other ligands have also been investigated, with reported stoichiometries such as 1:1:1 and 1:1:2 (metal:alizarin:co-ligand). journalijar.com

Theoretical Characterization of Metal-Alizarin Complexes

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental studies and provide detailed insights into the electronic structure, geometry, and spectroscopic properties of alizarin and its metal complexes. uobaghdad.edu.iqmdpi.commdpi.comjscimedcentral.comchemmethod.comacs.org

DFT calculations can be used to:

Optimize the molecular geometries of alizarin and its complexes. mdpi.commdpi.comjscimedcentral.comchemmethod.com

Calculate vibrational frequencies to aid in the assignment of IR spectra. mdpi.comjscimedcentral.comacs.org

Model electronic spectra (using methods like TD-DFT) to interpret UV-Vis absorption bands and understand electronic transitions upon complexation. mdpi.comjscimedcentral.comchemmethod.comacs.org

Investigate coordination modes and confirm proposed structures. mdpi.comresearchgate.netmdpi.com

Determine the relative stabilities of different possible complex structures and coordination modes. mdpi.commdpi.com

Analyze the electronic structure, including HOMO-LUMO energy gaps, which are relevant in applications like dye-sensitized solar cells. chemmethod.com

Theoretical studies have supported experimental findings regarding the coordination modes of alizarin, suggesting coordination through the 1,9-positions (peri-hydroxycarbonyl) in some metal complexes. mdpi.com DFT calculations have also been used to predict NMR chemical shifts and compare them with experimental data for structural validation. mdpi.com The combination of theoretical calculations and experimental spectroscopic techniques provides a comprehensive approach to understanding the complexation chemistry of alizarin with metal ions. mdpi.commdpi.comchemmethod.com

Advanced Analytical and Sensing Applications of Alizarin Non Clinical

Development of Analytical Methods for Alizarin (B75676) and Anthraquinone (B42736) Quantification in Research Matrices

Accurate quantification of alizarin and related anthraquinones in diverse research matrices is crucial for various studies, including those involving natural dyes, historical artifacts, and environmental samples. Several analytical techniques have been developed and refined for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with UV detection is a widely used method for the separation and quantification of alizarin and other anthraquinones. This technique leverages the differential affinities of the analytes for a stationary phase and their absorption of UV light for detection.

Studies have demonstrated the effectiveness of HPLC-UV for analyzing anthraquinones in complex matrices such as madder root extracts. nih.govresearchgate.net For instance, validated HPLC-UV methods have been developed for the quantitative determination of alizarin and purpurin (B114267) in Rubia tinctorum cultivars. nih.govresearchgate.net These methods often involve specific column chemistries, such as C8 reversed-phase columns, and optimized mobile phases, typically mixtures of acetonitrile (B52724) and aqueous buffers (e.g., ammonium (B1175870) formate-formic acid buffer), to achieve good separation and sensitivity. researchgate.net UV detection is commonly performed at wavelengths where alizarin and other anthraquinones exhibit strong absorbance, such as 250 nm or within the range of their characteristic UV-Vis spectra. sielc.commdpi.com

HPLC with post-column derivatization using alizarin has also been employed to enhance the detection of compounds with weak UV chromophores, such as certain arginase inhibitors. mdpi.com This approach involves mixing the HPLC effluent with an alizarin solution, leading to the formation of fluorescent complexes that are subsequently detected by a fluorescence detector, thereby increasing sensitivity and selectivity. mdpi.com

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers high sensitivity and specificity for the identification and quantification of alizarin and anthraquinones, particularly in complex research matrices where chromatographic separation alone may not be sufficient. MS-based methods can provide detailed structural information and enable the analysis of low-abundance analytes.

Techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-ToF-MS) and laser desorption mass spectrometry (LDI-MS) have been successfully applied to the study of pigments and dyes, including alizarin, in archaeological objects and textiles. researchgate.netresearchgate.net These methods can provide mass spectral fingerprints of the compounds, aiding in their identification in historical samples. researchgate.netresearchgate.net Time-of-flight secondary ion mass spectrometry (TOF-SIMS) has also been used to investigate the interactions between alizarin and inorganic matrices, revealing the presence of characteristic ions that suggest complex formation. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool for the analysis of anthraquinones in various matrices, including environmental samples and biofluids. gxu.edu.cnresearchgate.net This hyphenated technique combines the separation power of LC with the high sensitivity and structural elucidation capabilities of MS/MS, allowing for the detection and identification of alizarin and its derivatives even in complex mixtures. gxu.edu.cnresearchgate.net Automated extraction methods, such as pressurized liquid extraction coupled with gas chromatography-tandem mass spectrometry (GC-QqQ-MS/MS), have been developed for the analysis of anthraquinone in dry matrices like coffee and tea, demonstrating the utility of MS in addressing matrix effects and achieving low detection limits. researchgate.net

Alizarin-Based Chemosensors and Optical Probes for Ion Detection

Alizarin's ability to interact with metal ions and undergo observable changes, such as color shifts or fluorescence modulation, makes it a valuable building block for the development of chemosensors and optical probes for ion detection.

Chromogenic Responses for Metal Ion Sensing

Alizarin and its derivatives exhibit distinct chromogenic (color-changing) responses upon binding to various metal ions. This property is the basis for developing simple and cost-effective colorimetric sensors for metal ion detection in different media, including water. unam.edu.naunam.edu.nanih.gov

Studies have shown that alizarin and alizarin derivatives can display strong colorimetric responses to the addition of various cations, including Fe²⁺, Fe³⁺, Hg²⁺, Co²⁺, Ag⁺, Zn²⁺, and Cu²⁺, in different solvent systems. unam.edu.naunam.edu.na The color changes observed can be visually assessed or quantified using UV-Vis spectrophotometry. unam.edu.naunam.edu.natandfonline.com The complexation of alizarin with metal ions, such as magnesium (II) and aluminum (III), can lead to significant bathochromic shifts (shifts to longer wavelengths) in the UV-Vis absorption spectra, resulting in observable color changes. mdpi.com This chromogenic behavior is influenced by factors such as pH and the specific metal ion involved. mdpi.com

Alizarin-based chemosensors have been developed for the selective detection of specific metal ions. For example, some chemosensors have demonstrated selective chromogenic responses to ions like Mn²⁺, allowing for naked-eye detection and quantitative analysis via UV-Vis spectrophotometry. tandfonline.com The binding mechanism often involves the formation of stoichiometric complexes between the chemosensor and the metal ion, which can be investigated using techniques like Job's plot analysis. tandfonline.com

Electrochemical Sensing Platforms

Alizarin's electrochemical activity, stemming from its quinone structure, allows for its incorporation into electrochemical sensing platforms for the detection of various analytes, including metal ions and other compounds. mdpi.com

Alizarin Red S, a sulfonated derivative of alizarin, is an electroactive anthraquinone dye that has been used in the development of electrochemical sensors. mdpi.comphyschemres.orgresearchgate.net Its electrochemical behavior can be studied using techniques such as cyclic voltammetry (CV). physchemres.orgresearchgate.net Modified electrodes incorporating alizarin or its derivatives, such as carbon nanotube paste electrodes modified with non-ionic surfactants, have shown electrocatalytic activity towards analytes and can be used for their determination. physchemres.orgresearchgate.net These electrochemical sensors can exhibit linear responses over specific concentration ranges and offer low limits of detection. physchemres.orgresearchgate.net

Alizarin-based electrochemical sensors have been developed for applications such as real-time continuous soil pH measurement. nih.gov These sensors utilize a composite matrix containing alizarin applied to a working electrode, and their pH-dependent response is measured using electrochemical techniques like squarewave voltammetry (SWV) or electrochemical impedance spectroscopy (EIS). nih.gov

Functionalized Materials for Sensing (e.g., Hydrogels, Microspheres)

Alizarin can be incorporated into or used in conjunction with functionalized materials, such as hydrogels and microspheres, to create advanced sensing platforms. These materials can provide a suitable matrix for alizarin-based sensing elements, enhancing their stability, selectivity, or applicability in specific environments.

Hydrogel microspheres have been used in studies involving the assessment of mineralization, where Alizarin Red S staining is employed to detect calcium deposits. mdpi.comresearchgate.netnih.govresearchgate.net While Alizarin Red S is a common stain for calcium, studies have compared its effectiveness with other methods, such as calcein (B42510) staining, for assessing mineralization within hydrogel matrices, highlighting potential differences in staining consistency depending on the material. mdpi.comresearchgate.net

Functional bio-based polymeric hydrogels can serve as matrices for incorporating nanoparticles that contribute to chemical sensing capabilities. mdpi.com While the search results did not explicitly detail alizarin directly functionalizing hydrogels or microspheres for ion sensing in a chromogenic or electrochemical manner within the provided snippets, the concept of functionalized materials, such as hydrogels and microspheres, being used as platforms for sensing elements is established. researchgate.netmdpi.com Alizarin's properties make it a potential candidate for integration into such functionalized materials for targeted sensing applications.

Applications in Material Science and Bio-Research Tools

Alizarin's versatility extends to its use in developing novel materials and as a key component in various bio-research tools. Its integration into material science often focuses on leveraging its optical or chelating properties for sensing or functional material development. In bio-research, Alizarin serves primarily as a staining agent or as a building block for targeted probes.

Dye-Sensitized Solar Cells (DSSCs)

Alizarin and its derivatives have been explored as potential sensitizers in Dye-Sensitized Solar Cells (DSSCs). DSSCs are a type of solar cell that uses a layer of semiconductor particles, typically titanium dioxide (TiO₂), sensitized with a light-absorbing dye. The dye absorbs photons and injects electrons into the semiconductor, generating an electric current.

Research indicates that Alizarin can act as a photosensitizer in DSSCs, although the efficiency of natural dyes like Alizarin can be relatively low compared to synthetic counterparts, typically ranging from 0.01% to 0.878% in studies using natural plant extracts rich in compounds including Alizarin. mdpi.com However, theoretical studies investigating Alizarin-carbazole dyes have shown promising results, suggesting that structural modifications, such as the introduction of π-conjugated spacers, can significantly improve the photophysical and electrochemical properties relevant to DSSC performance. chemmethod.comchemmethod.com These modifications can lead to a reduction in the band gap and a red-shifting of the light absorption spectra, potentially increasing energy conversion efficiency. chemmethod.com

The hydroxyl groups present on the Alizarin unit are considered promising functional groups for anchoring the dye molecules to the TiO₂ semiconductor surface, facilitating efficient electron transfer. chemmethod.comchemmethod.com Studies on Alizarin derivatives with specific substituents, such as 2-hexylthiophene, have demonstrated improved photovoltaic properties. bohrium.comcostech.or.tz For example, a synthesized Alizarin derivative dye (HDD) showed a conversion efficiency of 5.81% under 100 mW/cm² solar illumination in one study. bohrium.com

Data from research on Alizarin and its derivatives in DSSCs highlights the impact of molecular structure and composition on performance parameters. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting and understanding these properties. chemmethod.combohrium.com

Dye TypeSemiconductorElectrolyteEfficiency Range (%)Reference
Natural Dyes (incl. Alizarin)ZnO, TiO₂Iodide/Triiodide0.008 - 1.5 mdpi.com
Alizarin (quasi-solid-state)TiO₂Polymer3.57 - 5.12 mdpi.com
Alizarin Derivative (HDD)TiO₂Not specified5.81 bohrium.com

Functional Dyes for Research Materials

Alizarin serves as a functional dye in the development of various research materials, often due to its chromogenic properties and ability to interact with metal ions. It can be used to impart specific optical properties or to act as an indicator within a material matrix.

Alizarin has been utilized in studies involving the grafting onto nanoparticles, such as ultrasmall ZnO nanoparticles. acs.org This process can lead to hybrid materials with altered color properties and improved lightfastness compared to the free dye. acs.org For instance, nylon fibers dyed directly with Alizarin appeared yellow, while those dyed with Alizarin-grafted ZnO nanoparticles were purple, demonstrating a significant color change upon immobilization. acs.org The immobilization onto nanoparticles can also enhance the stability of the dye. acs.org

Furthermore, Alizarin has been investigated as a chromogenic probe for the detection of heavy metal ions in aqueous media. unam.edu.na Its ability to form colored complexes with various metal cations makes it suitable for colorimetric sensing applications. unam.edu.na Studies have shown that Alizarin and certain Alizarin derivatives exhibit strong colorimetric responses upon interaction with metal ions like Fe²⁺, Fe³⁺, Hg²⁺, Co²⁺, Ag⁺, Zn²⁺, and Cu²⁺. unam.edu.na This property is valuable for developing simple and cost-effective methods for monitoring metal ions in research settings without requiring sophisticated instrumentation. unam.edu.na

Development of Research Probes (e.g., Gallium-68 Labeled Alizarin for Molecular Targeting in PET Research)

While Alizarin itself is primarily used as a stain, the concept of labeling molecules for targeted imaging in research, particularly with isotopes like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET), is a significant area of molecular imaging research. Although direct research on ⁶⁸Ga-labeled Alizarin specifically for molecular targeting in PET was not prominently found in the search results, the principles of developing such probes are well-established in nuclear medicine research.

Gallium-68 is a widely used positron-emitting radioisotope for PET imaging, particularly for targeting specific receptors or biological processes. radiopaedia.orgdergipark.org.tr Radiopharmaceuticals for ⁶⁸Ga PET typically consist of a targeting molecule (like a peptide or small molecule) conjugated to a chelator that can strongly bind ⁶⁸Ga. radiopaedia.org Examples include ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTATOC, which target somatostatin (B550006) receptors expressed in neuroendocrine tumors. radiopaedia.orgdergipark.org.trwikipedia.orgprrt-info.com

Future Research Trajectories and Remaining Scientific Challenges

Elucidation of Underexplored Biological Mechanisms

While Alizarin (B75676) is known for its staining properties, particularly its ability to stain calcium deposits, the full spectrum of its biological interactions and underlying mechanisms remains an active area of research. Studies have utilized Alizarin as a staining agent in research involving bone growth, osteoporosis, bone marrow, calcium deposits in the vascular system, cellular signaling, gene expression, tissue engineering, and mesenchymal stem cells. wikipedia.org It is used in a biochemical assay to quantitatively determine calcific deposition by cells of an osteogenic lineage. wikipedia.org Further research is needed to fully understand how Alizarin interacts at a molecular level in these biological processes. For instance, while its interaction with calcium is established, the specific binding sites and the downstream cellular effects triggered by this interaction warrant deeper investigation. Additionally, exploring its potential interactions with other biomolecules and pathways could reveal novel therapeutic or diagnostic applications. Research is also ongoing to investigate the effect of environmental factors, such as heavy metals, on alizarin in water to explore its working mechanism. iwaponline.com

Novel Derivatization Strategies for Enhanced Selectivity and Potency

Modifying the chemical structure of Alizarin through derivatization can potentially enhance its properties, such as selectivity towards specific targets or increased potency in biological or material applications. The two hydroxyl groups at the 1- and 2- positions make Alizarin suitable for chelation with metal ions, which has been investigated for detecting transitional metals. uobaghdad.edu.iq Future research can focus on designing and synthesizing novel Alizarin derivatives with tailored properties. This involves exploring different functional groups, substitution patterns, and conjugation strategies. For example, derivatization could aim to improve its solubility, stability, or target-specific binding affinity. Recent work has explored the derivatization of Alizarin for applications in analytical chemistry, such as in HPLC determination procedures. researchgate.net Another study successfully developed a novel non-enzymatic fluorescent labeling system using a polymerized alizarin red–inorganic hybrid nanoarchitecture (PARIHN) for the efficient detection of SARS-CoV-2, highlighting the potential of Alizarin derivatives in biosensing. mdpi.comnih.gov Developing high-throughput synthesis and screening methods for new Alizarin derivatives is a key challenge in this area.

Integration of Advanced Computational and Experimental Methodologies

Combining computational modeling with experimental techniques is crucial for a comprehensive understanding of Alizarin's behavior and for guiding the design of new Alizarin-based systems. Computational methods, such as Density Functional Theory (DFT), have been used to study the interaction of Alizarin with radicals and to predict favored rearrangements. nih.gov Integrated computational approaches have allowed for the unbiased analysis of optical and structural properties of Alizarin-based pigments, which can be directly compared with experimental results. nih.gov Future research will increasingly rely on advanced computational tools, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, to predict the properties of Alizarin and its derivatives and to understand their interactions with biological systems or materials. chemrxiv.orgjmaterenvironsci.com These computational predictions need to be validated through rigorous experimental studies, such as spectroscopy, crystallography, and various biochemical assays. The integration of these approaches can accelerate the discovery and development of new Alizarin-based applications.

Development of Next-Generation Alizarin-Based Functional Materials

Alizarin's unique optical and chemical properties make it a promising building block for the development of novel functional materials. Research is exploring its use in areas beyond traditional dyeing, such as in sensors, organic photovoltaics, and hybrid materials. acs.org For instance, Alizarin grafted onto ZnO nanoparticles has shown improved thermal stability and photostability, suggesting its potential as a colorant in demanding applications like polyamide fibers processed by warm extrusion. acs.orgacs.org Alizarin Red S has been investigated for its electrochromic properties and its use in layer-by-layer assembly of thin films with potential in molecular electronics. mdpi.com Future research directions include developing Alizarin-based materials with enhanced or entirely new functionalities, such as smart materials responsive to external stimuli, advanced catalysts, or components for energy storage devices. This requires addressing challenges related to material synthesis, characterization, and performance optimization. The development of direct catalytic derivatization systems of quinizarins, including Alizarin's isomer quinizarin, is being explored for the synthesis of various functional materials like DNA binding reagents, dyes, pigments, and battery materials. acs.org

Q & A

Q. What spectroscopic methods are recommended for characterizing Aliarin’s purity and structural identity?

To validate this compound’s purity and structure, researchers should employ a combination of high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For new derivatives, elemental analysis is critical to confirm molecular composition. Comparisons with literature data for known compounds (e.g., prenylflavone derivatives) are essential, and spectral discrepancies should be resolved by repeating experiments under controlled conditions . For example, NMR peaks for hydroxyl groups (5,7,4-trihydroxy) and prenyl side chains should align with published data for related flavones .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound requires strict adherence to hazard controls:

  • Personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or dust.
  • Spill management: Avoid dry sweeping; use inert absorbents and dispose of contaminated materials in sealed containers .
  • Emergency measures: For skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention without inducing vomiting .

Q. How should experimental methods for this compound synthesis be documented to ensure reproducibility?

Q. How can researchers resolve contradictions in this compound’s spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts or MS fragmentation patterns) require:

  • Replication: Repeat experiments to rule out procedural errors.
  • Cross-validation: Use alternative techniques (e.g., X-ray crystallography for ambiguous stereochemistry).
  • Computational modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values . Example: A prenyl group’s rotational isomerism in this compound derivatives may cause splitting in NMR peaks; variable-temperature NMR can clarify dynamic effects .

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data in pharmacological studies?

  • Dose-response curves: Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.
  • Error analysis: Report standard deviations from triplicate experiments and use ANOVA for multi-group comparisons.
  • Outlier handling: Apply Grubbs’ test to identify and justify data exclusion . Note: Raw datasets (e.g., absorbance readings for enzyme inhibition assays) should be included in supplementary materials .

Q. How can researchers optimize this compound’s solubility and stability in experimental formulations?

  • Solubility screening: Test solvents like DMSO, ethanol, and aqueous buffers (pH 4–8) with sonication.
  • Stability assays: Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
  • Excipient compatibility: Combine with cyclodextrins or liposomes to enhance bioavailability .

Q. What strategies address low yield in this compound synthesis?

  • Reaction optimization: Vary catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients.
  • Byproduct analysis: Use TLC or GC-MS to identify competing pathways (e.g., oxidation of prenyl groups).
  • Scale-up adjustments: Ensure mixing efficiency and inert atmospheres to prevent side reactions .

Data Presentation and Contradiction Management

Q. How should conflicting results in this compound’s ecological toxicity assessments be reported?

  • Transparency: Clearly state methodological differences (e.g., exposure durations, test organisms).
  • Meta-analysis: Compare results across studies using standardized metrics (e.g., LC₅₀ normalized to biomass).
  • Uncertainty quantification: Apply Monte Carlo simulations to assess variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.